molecular formula C20H23N3O3S B4767596 N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide

Cat. No. B4767596
M. Wt: 385.5 g/mol
InChI Key: NSORPMWNQIGYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a selective dopamine D4 receptor antagonist. It binds to the dopamine D4 receptor and blocks the action of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the dopamine D4 receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide depend on the specific physiological or pathological process being studied. In general, the drug has been shown to decrease the activity of the dopamine D4 receptor and the downstream signaling pathways that are activated by the receptor. This can result in a decrease in the release of dopamine, a decrease in the activity of dopamine-dependent neurons, and a decrease in the behavioral responses that are mediated by dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in lab experiments include its high selectivity for the dopamine D4 receptor, its well-characterized mechanism of action, and its ability to block the activity of the dopamine D4 receptor without affecting the activity of other dopamine receptors. The limitations of using the drug in lab experiments include its high cost, its limited availability, and the potential for off-target effects that could confound the interpretation of the results.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide. These include the development of more selective dopamine D4 receptor antagonists, the investigation of the role of the dopamine D4 receptor in other physiological and pathological processes, and the development of new therapeutic strategies that target the dopamine D4 receptor. Additionally, the use of N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in combination with other drugs or therapies may provide new insights into the role of the dopamine D4 receptor in complex physiological and pathological processes.
In conclusion, N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide is a selective dopamine D4 receptor antagonist that has been widely used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. Its well-characterized mechanism of action, high selectivity for the dopamine D4 receptor, and ability to block the activity of the dopamine D4 receptor without affecting the activity of other dopamine receptors make it a valuable tool for investigating the role of the dopamine D4 receptor in complex physiological and pathological processes.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been widely used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. It has been used to investigate the role of dopamine D4 receptors in drug addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been used to study the role of dopamine D4 receptors in social behavior, memory, and learning.

properties

IUPAC Name

4-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-20(21-18-10-9-16-5-4-6-17(16)15-18)22-11-13-23(14-12-22)27(25,26)19-7-2-1-3-8-19/h1-3,7-10,15H,4-6,11-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSORPMWNQIGYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-4-(phenylsulfonyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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